![molecular formula C13H20N2O7S B13005612 D-Glucose,[(4-methylphenyl)sulfonyl]hydrazone](/img/structure/B13005612.png)
D-Glucose,[(4-methylphenyl)sulfonyl]hydrazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
D-Glucose,[(4-methylphenyl)sulfonyl]hydrazone: is a chemical compound with the molecular formula C13H20N2O7S and a molecular weight of 348.37 g/mol . It is also known by other names such as NSC 1958 and D-glucose-(toluene-4-sulfonylhydrazone) . This compound is a derivative of D-glucose, where the hydrazone group is substituted with a (4-methylphenyl)sulfonyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of D-Glucose,[(4-methylphenyl)sulfonyl]hydrazone typically involves the reaction of D-glucose with (4-methylphenyl)sulfonylhydrazine under specific conditions. The reaction is carried out in a solvent such as methanol or ethanol, and the mixture is heated to reflux for several hours . The product is then purified by recrystallization or chromatography.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, and the product is typically isolated through filtration, washing, and drying .
Chemical Reactions Analysis
Types of Reactions: D-Glucose,[(4-methylphenyl)sulfonyl]hydrazone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonyl derivatives.
Reduction: Reduction reactions can convert the hydrazone group to an amine group.
Substitution: The sulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonyl derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Chemistry: D-Glucose,[(4-methylphenyl)sulfonyl]hydrazone is used as a reagent in organic synthesis, particularly in the formation of hydrazones and related compounds. It serves as a building block for the synthesis of more complex molecules .
Biology and Medicine: In biological research, this compound is used to study enzyme kinetics and inhibition. It can act as a substrate or inhibitor for various enzymes, providing insights into their mechanisms of action .
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and agrochemicals. Its derivatives are explored for potential therapeutic applications .
Mechanism of Action
The mechanism by which D-Glucose,[(4-methylphenyl)sulfonyl]hydrazone exerts its effects involves its interaction with specific molecular targets. The hydrazone group can form stable complexes with metal ions, which can influence enzyme activity and other biochemical processes . The sulfonyl group enhances the compound’s stability and reactivity, making it a valuable tool in chemical and biological research .
Comparison with Similar Compounds
- D-Glucose,[(4-chlorophenyl)sulfonyl]hydrazone
- D-Glucose,[(4-nitrophenyl)sulfonyl]hydrazone
- D-Glucose,[(4-methoxyphenyl)sulfonyl]hydrazone
Comparison: D-Glucose,[(4-methylphenyl)sulfonyl]hydrazone is unique due to the presence of the (4-methylphenyl)sulfonyl group, which imparts specific chemical and physical properties. Compared to its analogs with different substituents (e.g., chloro, nitro, methoxy), the methyl group provides distinct reactivity and stability profiles .
Properties
Molecular Formula |
C13H20N2O7S |
|---|---|
Molecular Weight |
348.37 g/mol |
IUPAC Name |
4-methyl-N-[(E)-[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexylidene]amino]benzenesulfonamide |
InChI |
InChI=1S/C13H20N2O7S/c1-8-2-4-9(5-3-8)23(21,22)15-14-6-10(17)12(19)13(20)11(18)7-16/h2-6,10-13,15-20H,7H2,1H3/b14-6+/t10-,11+,12+,13+/m0/s1 |
InChI Key |
FPUAZJWVYCDCTF-FQJVPPBWSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N/N=C/[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NN=CC(C(C(C(CO)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 2-amino-2-(2-methylpyrrolo[2,1-f][1,2,4]triazin-7-yl)acetate](/img/structure/B13005548.png)
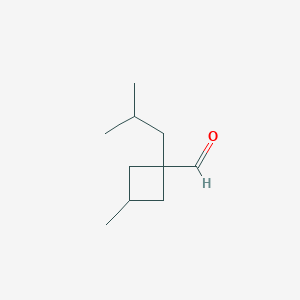
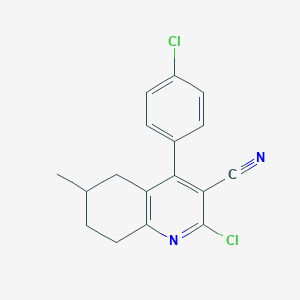
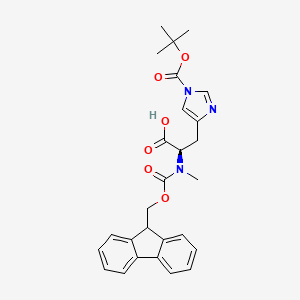
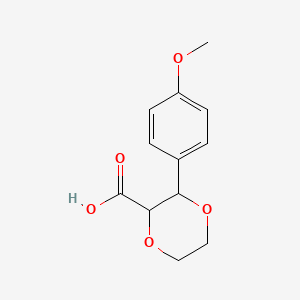
![2-Methyl-2,6-diazabicyclo[3.2.0]heptane](/img/structure/B13005567.png)
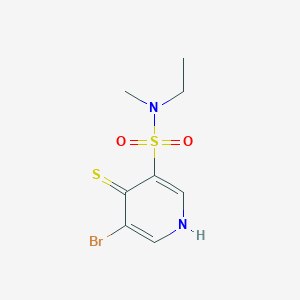
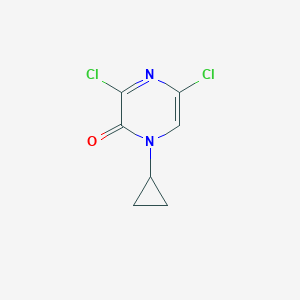
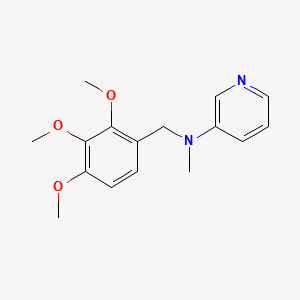
![trans-Bicyclo[3.1.0]hexane-3-methanol, 6,6-difluoro-](/img/structure/B13005594.png)
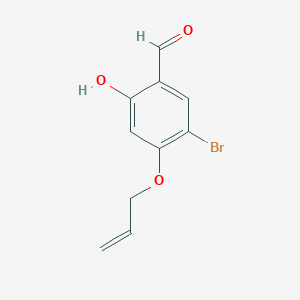
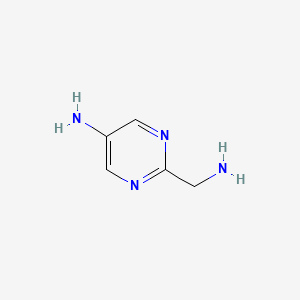
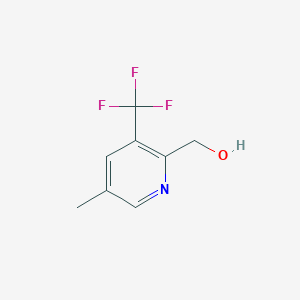
![(4-(6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenyl)methanamine](/img/structure/B13005620.png)
